

MG-115 vs. MG-132: A Comparative Guide to Proteasome Inhibition

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Compound of Interest

Compound Name: MG-115

Cat. No.: B1676565

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For researchers, scientists, and drug development professionals, the selection of an appropriate proteasome inhibitor is critical for the success of experiments targeting the ubiquitin-proteasome system. This guide provides a comprehensive comparison of two widely used peptide aldehyde proteasome inhibitors, **MG-115** and MG-132, supported by experimental data and detailed protocols.

Both **MG-115** (Z-Leu-Leu-Nva-CHO) and MG-132 (Z-Leu-Leu-Leu-CHO) are potent, reversible, and cell-permeable inhibitors of the proteasome, a multi-catalytic protease complex essential for cellular protein degradation. By targeting the 20S catalytic core of the 26S proteasome, these inhibitors effectively block the degradation of ubiquitinated proteins, leading to the induction of apoptosis and the inhibition of signaling pathways like NF-κB.^[1] Their primary mechanism involves the aldehyde "warhead" forming a covalent, yet reversible, complex with the active site threonine residues of the proteasome's catalytic β-subunits.^[1]

Performance Comparison at a Glance

The following tables summarize the key quantitative data for **MG-115** and MG-132, offering a side-by-side comparison of their inhibitory potency against the proteasome and their effects on cellular viability.

Table 1: Inhibitory Potency against Proteasome Activities

Inhibitor	Target	Inhibitory Constant (Ki)	IC50	Proteasome I Activity	Reference
MG-115	20S Proteasome	21 nM	-	Chymotrypsin -like	[2]
26S Proteasome	35 nM	-	Chymotrypsin -like	[2]	
MG-132	20S Proteasome	14.28 ± 3.06 nM	-	Chymotrypsin -like	[3]
20S Proteasome (ZLLL-MCA substrate)	-	100 nM	Chymotrypsin -like	[4]	
20S Proteasome (SucLLVY-MCA substrate)	-	850 nM	Chymotrypsin -like	[4]	
β5 chymotrypsin -like active site	-	24.2 nM	Chymotrypsin -like	[5]	

Note: Direct comparison of Ki and IC50 values should be made with caution as they are determined under different experimental conditions.

Table 2: Cellular Effects and Cytotoxicity

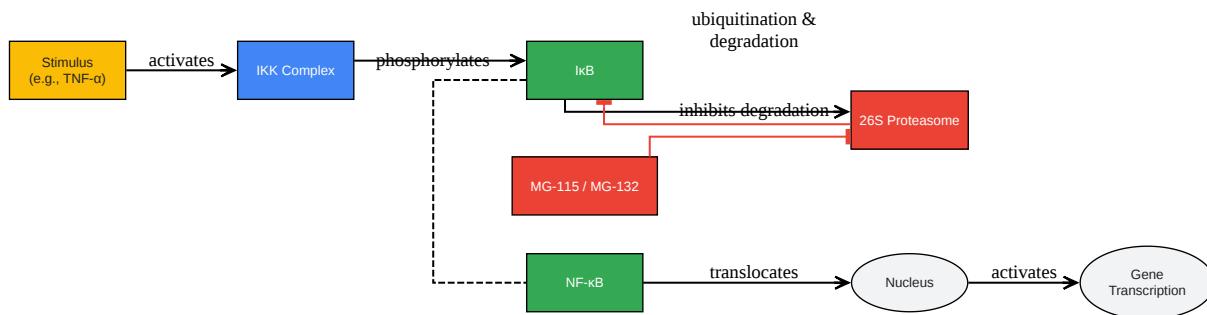
Inhibitor	Cell Line	Effect	IC50	Treatment Duration	Reference
MG-132	C6 glioma cells	Inhibition of cell proliferation	18.5 μ M	24 h	[6]
Melanoma A375 cells	Anti-tumor activity	1.258 ± 0.06 μ M	-		[7]
Ovarian cancer cell lines (ES-2, HEY-T30, OVCAR-3)	Reduced cell viability	2 μ M (approx. 46%, 38%, 24% reduction respectively)	-		[8]
MDA-MB-468 breast cancer cells	Cytotoxicity	Dose-dependent	24 h		[9]

Signaling Pathways and Mechanisms of Action

Proteasome inhibition by **MG-115** and MG-132 triggers profound changes in cellular signaling, primarily impacting pathways that regulate cell survival, proliferation, and inflammation.

Inhibition of the NF- κ B Signaling Pathway

The NF- κ B transcription factors are key regulators of inflammation and cell survival. In resting cells, NF- κ B is sequestered in the cytoplasm by its inhibitor, I κ B. Upon stimulation, I κ B is phosphorylated, ubiquitinated, and subsequently degraded by the proteasome, allowing NF- κ B to translocate to the nucleus and activate gene transcription. Both **MG-115** and MG-132 block the degradation of I κ B, thereby preventing NF- κ B activation.[\[10\]](#)[\[11\]](#)

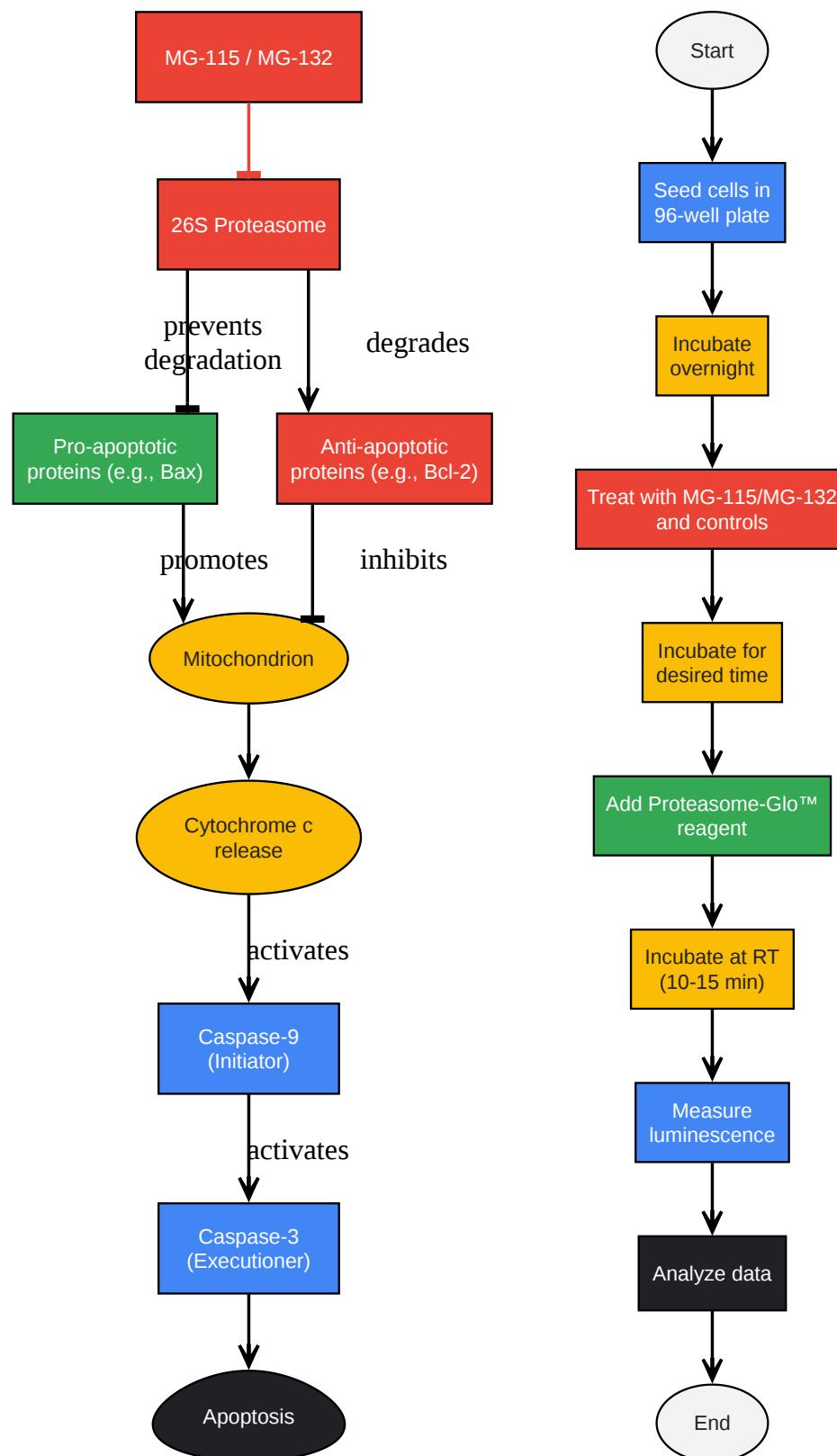


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NF-κB pathway inhibition by **MG-115/MG-132**.

Induction of Apoptosis

By preventing the degradation of pro-apoptotic proteins and disrupting the cell cycle, both **MG-115** and MG-132 are potent inducers of apoptosis. Their pro-apoptotic effects are mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, leading to the activation of caspases, the key executioners of apoptosis.^{[7][8][12]} For instance, MG-132 has been shown to induce apoptosis through the downregulation of anti-apoptotic proteins like Bcl-2 and XIAP, and the upregulation of pro-apoptotic proteins such as Bax and cleaved caspase-3.^[6]



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